脱镁叶绿素 a

描述

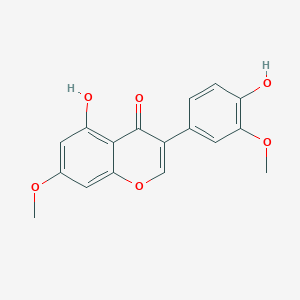

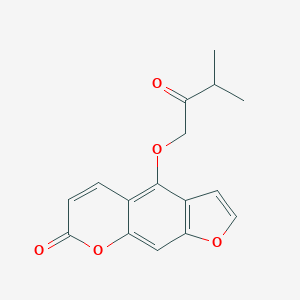

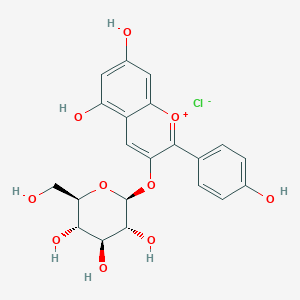

Pheophorbide a (PPBa) is a derivative of chlorophyll and a product of chlorophyll breakdown . It is a photosensitizer that can induce significant anti-proliferative effects in several human cancer cell lines . It is generated by the digestion of ingested plant matter .

Synthesis Analysis

The synthesis of Pheophorbide a from Chlorophyll a involves the removal of the central magnesium and the hydrolysis of the phytol tail . More details about the synthesis process can be found in the papers titled "Efficient Synthesis of Pyropheophorbide-a and Its Derivatives" and "Synthesis of Pheophorbide a, from Chlorophyll a. Chlorophyllase and…" .

Molecular Structure Analysis

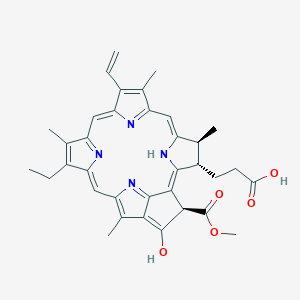

The molecular structure of Pheophorbide a was pre-optimized starting with the readily available PDB structure . The most stable conformer was found by means of the Conformers module of Materials Studio through a random sampling with molecular mechanics techniques and a consideration of all the torsional angles .

Chemical Reactions Analysis

The chemical reactions involving Pheophorbide a are complex and are usually studied for their antioxidant and anti-inflammatory activities . More details about the chemical reactions can be found in the paper titled "Pheophorbide a: State of the Art" .

Physical And Chemical Properties Analysis

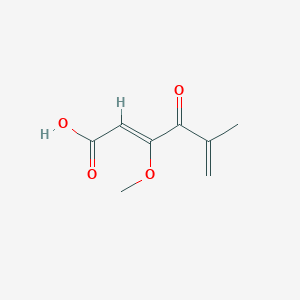

Pheophorbide a is a chlorophyll derivative with a molecular formula of C35H36N4O5 and a molar mass of 592.68 g/mol . More details about the physical and chemical properties can be found in the papers titled "Physical and chemical properties of pyropheophorbide-a…" and "Photophysical properties of pheophorbide a in solution and in model…" .

科学研究应用

Antiviral Activity

Pheophorbide a: has been shown to possess photosensitive antiviral activity against a broad range of enveloped viruses, including coronaviruses. This activity is particularly significant given the ongoing global health challenges posed by viral infections .

Cancer Treatment

As a photosensitizer, Pheophorbide a can induce significant anti-proliferative effects in several human cancer cell lines. This makes it a valuable compound in photodynamic therapy (PDT) for treating various types of cancer .

Solar Cell Applications

Pheophorbide a: is active as a photosensitizer in solar cell applications. Its role in converting solar energy into electrical energy highlights its potential in renewable energy technologies .

Diabetes Management

Recent studies have explored the potential of Pheophorbide a in lowering blood glucose levels, which could lead to new approaches in diabetes management. Its effects on insulin secretion are particularly noteworthy .

作用机制

Mode of Action

Pheophorbide a interacts with GLUTs, particularly GLUT1, which is ubiquitously present in human β cells . Molecular docking studies have revealed a better binding affinity of pheophorbide a with GLUT4 and GLUT1 when compared with metformin . This interaction modulates GLUT1 trafficking, leading to a significant increase in GLUT1 density when treated with pheophorbide a .

Biochemical Pathways

The interaction of pheophorbide a with GLUTs affects the glucose uptake pathway. GLUT1 is one of the transporters that regulate glucose levels . The binding of pheophorbide a to GLUT1 enhances glucose uptake in β cells . This modulation of GLUTs contributes to maintaining glucose homeostasis .

Result of Action

The primary result of pheophorbide a’s action is the potential lowering of blood glucose levels . It has been shown to enhance insulin secretion . Additionally, it has been reported to have anti-oxidant and anti-inflammatory activity . In the context of cancer, pheophorbide a can induce significant anti-proliferative effects in several human cancer cell lines .

Action Environment

The action of pheophorbide a can be influenced by environmental factors. For instance, the presence of light can activate pheophorbide a, making it a photosensitizer used in photodynamic therapy . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of pheophorbide a.

安全和危害

When handling Pheophorbide a, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

3-[(3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22/h8,12-14,17,21,31,38,42H,1,9-11H2,2-7H3,(H,40,41)/t17-,21-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBXTALJSALNU-LDCXZXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884550 | |

| Record name | Pheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pheophorbide a | |

CAS RN |

15664-29-6 | |

| Record name | Pheophorbide a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015664296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3S-(3α,4β,21β)]-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHEOPHORBIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA2WNI2HO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pheophorbide a acts as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS) that induce cellular damage, primarily targeting mitochondria and leading to apoptosis. [] This mechanism has been observed in various cancer cell lines, including human epidermoid carcinoma cells (A431) [] and prostate cancer cells (C4-2 and DU-145) [].

A: Research suggests pheophorbide a might improve glucose homeostasis by modulating glucose transporters (GLUTs), particularly GLUT1, crucial for glucose uptake in pancreatic β-cells. Molecular docking studies revealed a strong binding affinity of pheophorbide a with GLUT1, further supported by enhanced GLUT1 density and altered trafficking observed in pancreatic β-cell line (INS-1) experiments. [] This interaction might enhance glucose stimulated insulin secretion (GSIS), potentially benefiting diabetes management.

A: Yes, pheophorbide a is known to induce photosensitivity. Upon ingestion and subsequent exposure to sunlight, it can cause cutaneous photosensitivity in both humans and animals. [, ]

A: The molecular formula of pheophorbide a is C35H36N4O5 and its molecular weight is 592.67 g/mol. [, ]

A: Pheophorbide a exhibits characteristic absorption and emission spectra. Its absorption maxima are typically observed around 408-409 nm (Soret band) and 669 nm (Q band). The fluorescence emission maximum is usually around 669 nm. [, , , ] These spectral properties are crucial for its application as a photosensitizer in PDT.

A: Pheophorbide a exhibits varying solubility and adsorption characteristics depending on the solvent. It tends to adsorb onto glass surfaces from ether and chloroform solutions, but not from acetone or dioxane. [] Acetone is generally recommended as the solvent for quantitative analysis. Its solubility also influences its bioavailability and formulation strategies. [, ]

A: Yes, researchers are exploring various drug delivery systems to improve the targeting and stability of pheophorbide a for PDT. One approach involves conjugating it with biocompatible nanoparticles, such as gold nanorods (Au-NRs). Studies have shown that modified Au-NRs can modulate the fluorescence and singlet oxygen generation of pheophorbide a, enhancing its efficacy against bacteria like Staphylococcus aureus. []

A: While not an enzyme itself, pheophorbide a serves as a substrate for enzymes involved in chlorophyll degradation. One such enzyme is pheophorbidase (Phedase), which catalyzes the conversion of pheophorbide a to a precursor of pyropheophorbide a via demethylation. [] Another enzyme, pheophorbide demethoxycarbonylase (PDC), directly converts pheophorbide a to pyropheophorbide a through demethoxycarbonylation. []

A: Molecular modeling studies have provided valuable insights into the binding interactions of pheophorbide a and its derivatives with different molecules. For instance, modeling studies revealed that diboronated derivatives of methylpheophorbide a are sterically hindered from binding to albumin due to the presence of boron polyhedra, suggesting LDL as a preferred carrier for these derivatives. []

A: Yes, ab initio quantum mechanical calculations have been conducted to characterize the ground state electronic structure of ethyl pheophorbide a. [] These studies have provided insights into the molecular orbital energies and ordering, ionization potentials, and the nature of bonding within the molecule.

A: Yes, the tetrapyrrolic macrocycle structure and the presence of specific functional groups are crucial for the photosensitizing activity of pheophorbide a. [] Modifications to these key structural elements can affect its ability to absorb light energy and generate ROS, ultimately influencing its PDT efficacy.

A: Formulating pheophorbide a presents challenges due to its inherent photosensitivity and variable solubility. [] Exposure to light can degrade the compound, reducing its efficacy. Furthermore, its limited solubility in aqueous solutions can hinder its bioavailability and administration.

A: Researchers are developing novel formulation strategies to overcome these challenges. Examples include encapsulating pheophorbide a within liposomes [] or conjugating it with biocompatible polymers. [] These approaches aim to protect the compound from degradation, enhance its solubility, and improve its delivery to target tissues.

A: While pheophorbide a holds promise for various applications, its use raises potential SHE concerns. Its photosensitizing properties, while beneficial for PDT, necessitate careful handling and disposal to minimize risks to laboratory personnel and the environment. [, ] Moreover, its presence in food and supplements warrants monitoring to prevent potential photosensitivity reactions in consumers. [, ] Further research and the establishment of clear guidelines are crucial to ensure its safe and responsible use.

A: Yes, preclinical studies have demonstrated the potential of pheophorbide a in various applications. For instance, in vitro studies have shown its efficacy against human bladder carcinoma cells [], while in vivo research has demonstrated its larvicidal activity against Fasciola gigantica larvae. [] These findings support further investigation of pheophorbide a as a potential therapeutic agent.

A: Pheophorbide a has shown promising antibacterial activity in preclinical studies. Notably, a study demonstrated its effectiveness in reducing Staphylococcus aureus growth when used in PDT in conjunction with gold nanoparticles. [] These results suggest its potential as an alternative approach to combat bacterial infections.

A: Yes, studies have indicated that the overexpression of certain efflux transporters, like ABCG2, can lead to decreased intracellular accumulation of pheophorbide a and related photosensitizers, contributing to cellular resistance to PDT. [] This highlights the need to investigate strategies to overcome resistance mechanisms and improve the long-term effectiveness of PDT.

A: One major safety concern with pheophorbide a is its potential to induce photosensitivity reactions upon exposure to light. [, ] This adverse effect can manifest as skin redness, inflammation, and even severe burns. Therefore, minimizing light exposure after ingesting pheophorbide a-containing substances is crucial. Further research is necessary to comprehensively assess its toxicological profile and determine safe exposure limits for various applications.

A: Several strategies are being explored to improve the targeted delivery of pheophorbide a. One promising approach involves conjugating the compound to molecules that specifically bind to receptors overexpressed on target cells. For instance, conjugating pheophorbide a to nandrolone, a steroid that binds to the androgen receptor, enhanced its uptake and phototoxic effect in prostate cancer cells expressing the androgen receptor. []

A: High-performance liquid chromatography (HPLC) is widely used to quantify pheophorbide a and its related compounds in various matrices, including biological samples and food products. [, , ] Coupling HPLC with mass spectrometry (MS) enables precise identification and characterization of these compounds. Other techniques, like spectrophotometry and thin-layer chromatography (TLC), can also be employed for analysis, depending on the specific application and sensitivity requirements. [, ]

A: While naturally occurring, the increasing use of pheophorbide a in various applications warrants investigation into its potential environmental impact and degradation pathways. Understanding its fate in the environment and developing strategies to mitigate any adverse effects are essential for its sustainable use. []

A: Besides pheophorbide a, numerous other photosensitizers are under investigation for PDT applications. These include porphyrins, chlorins, and bacteriochlorins, each with unique photophysical and pharmacokinetic properties. [, , , ] The choice of photosensitizer often depends on factors like the target tissue, light source, and desired therapeutic outcome.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。